molecular formula CH5N<br>CH3NH2<br>CH3NH2<br>CH5N B109427 Methylamine CAS No. 74-89-5

Methylamine

Cat. No. B109427
CAS RN: 74-89-5
M. Wt: 31.057 g/mol
InChI Key: BAVYZALUXZFZLV-UHFFFAOYSA-N
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Description

Methylamine is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers . Industrially, methylamine is transported in its anhydrous form in pressurized railcars and tank trailers . It has a strong odor similar to rotten fish . Methylamine is used as a building block for the synthesis of numerous other commercially available compounds .


Synthesis Analysis

Methylamine is prepared commercially by the reaction of ammonia with methanol in the presence of an aluminosilicate catalyst . Dimethylamine and trimethylamine are co-produced; the reaction kinetics and reactant ratios determine the ratio of the three products . Another method for the synthesis of methylamine involves the reduction of nitromethane using zinc and hydrochloric acid . This process is commonly known as the Leuckart-Wallach reaction .


Molecular Structure Analysis

The molecular formula of Methylamine is CH3NH2 . The molar weight is 31.057 g/mol . The structure of Methylamine is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Methylamine participates in a variety of chemical reactions. For example, it is involved in the amid formation reaction where it reacts with ketones or aldehydes to form the corresponding imines . In addition, Methylamine is involved in the first electrochemical reaction that converts carbon dioxide and nitrate to methylamine in aqueous media under ambient conditions .


Physical And Chemical Properties Analysis

Methylamine is a colorless gas or a liquid . It has a pungent fishy odor resembling the odor of ammonia . The liquid boils at 20.3 °C hence vaporizes rapidly when unconfined . Vapors are heavier than air and may collect in low-lying areas . It is miscible with water, ethanol, benzene, acetone, and ether .

Scientific Research Applications

Methylamine and Feeding Behavior

Methylamine has been studied for its effects on feeding behavior. In rats, it exhibits anorexigenic properties, influencing feeding behavior through the release of nitric oxide and dopamine in the central nervous system (Raimondi et al., 2007). Similarly, its impact on hypophagia (reduced food intake) mediated by dopamine receptors has been observed in neonatal meat chicks (Mahzouni et al., 2016).

Methylamine in Biochemical Processes

Methylamine plays a role in various biochemical processes. For instance, its involvement in amino acid transport in rat hepatocytes has been observed, demonstrating its interaction with insulin and its influence on cellular processes (LeCam et al., 1979). Additionally, methylamine facilitates glucose uptake in human adipocytes, indicating its potential relevance in metabolic studies (Carpéné et al., 2019).

Environmental and Industrial Applications

In environmental contexts, methylamine's utility is evident in its role in the removal of pollutants. For instance, its removal using mixed bacterial strains in a continuous stirred tank reactor system highlights its significance in addressing environmental pollution (Yang et al., 2013). This demonstrates its applicability in industrial wastewater treatment and environmental remediation.

Physiological Presence and Effects

Methylamine is naturally present in human urine and is implicated in central nervous system disturbances related to renal and hepatic diseases. Studies have provided data on its daily urinary excretion and explored its dietary sources, indicating its endogenous origin with minimal dietary contributions (Mitchell & Zhang, 2001).

Safety And Hazards

Inhalation of methylamine vapors (at concentrations greater than 100 ppm) has caused irritation of the nose and throat, followed by violent sneezing, burning sensation of the throat, coughing, constriction of the larynx and difficulty in breathing, pulmonary congestion, and edema of the lungs . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The electrochemical reduction of carbon dioxide is an appealing technology that stores renewable electricity in the chemical form and has the potential to transform the way carbon fuels are utilized today . While there have been successes in the electrosynthesis of alkanes, alkenes, and alcohols, access to organonitrogen molecules such as alkylamines remains largely beyond the reach of current electrocatalysis . The first electrochemical reaction that converts carbon dioxide and nitrate to methylamine in aqueous media under ambient conditions has been reported . This study provides a successful example of sustainable alk

properties

IUPAC Name

methanamine
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InChI

InChI=1S/CH5N/c1-2/h2H2,1H3
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InChI Key

BAVYZALUXZFZLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN
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Molecular Formula

CH3NH2, Array, CH5N
Record name METHYLAMINE, ANHYDROUS
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Related CAS

14965-49-2 (hydriodide), 17000-00-9 (hydride), 22113-87-7 (nitrate), 33689-83-7 (sulfate[2:1]), 593-51-1 (hydrochloride), 6876-37-5 (hydrobromide)
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DSSTOX Substance ID

DTXSID7025683
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Molecular Weight

31.057 g/mol
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Physical Description

Methylamine, anhydrous appears as a colorless gas or a liquid. Pungent fishy odor resembling odor of ammonia. The liquid boils at 20.3 °F hence vaporizes rapidly when unconfined. Vapors are heavier than air and may collect in low-lying areas. Easily ignited under most conditions. Under prolonged exposure to intense heat the containers may rupture violently and rocket. Used for making pharmaceuticals, insecticides, paint removers, surfactants, rubber chemicals., Colorless gas with a fish- or ammonia-like odor; Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a fish- or ammonia-like odor., Colorless gas with a fish- or ammonia-like odor. [Note: A liquid below 21 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

20.3 °F at 760 mmHg (USCG, 1999), -6.4 °C, BP: -6.3 °C at 760 mm Hg; -19.7 °C at 400 mm Hg; -32.4 °C at 200 mm Hg; -43.7 °C at 100 mm Hg; -73.8 °C at 10 mm Hg, -6 °C, 20.3 °F, 21 °F
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Flash Point

14 °F (Liquid) (NIOSH, 2023), The Guide from the Emergency Response Guidebook is for "methylamine, anhydrous." 32 °F, -10 °C (14 °F) - closed cup /Methylamine solution 30-50%/, 32 °F (closed cup), Flammable gas, NA (Gas) 14 °F (Liquid)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Very soluble in water, 1 volume of water at 12.5 °C dissolves 1154 volumes of gas; at 25 °C dissolves 959 volumes of gas; 10.5 g is contained in 100 mL saturated benzene solution, Soluble in ethanol, benzene, and acetone; miscible with ether, Array, 1080 mg/mL at 25 °C, Solubility in water at 25 °C: very good, Soluble
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.693 at 20.3 °F (USCG, 1999) - Less dense than water; will float, 0.6624 g/cu cm at 25 °C; 0.0014 g/cu cm at 101.33 kPa, Density: 0.656 g/cu cm at 25 °C (p>1 atm), Saturated liquid density: 43.260 lb/cu ft; liquid heat capacity: 0.803 Btu/lb-F; liquid thermal conductivity: 1.516 Btu-inch/hr-sq ft-F; liquid viscosity: 0.250 Centipoise (all at 20 °F) (Methylamine anhydrous), Relative density (water = 1): 0.7 (liquid), 0.693 at 20.3 °F, 0.70 (Liquid at 13 °F), 1.08(relative gas density)
Record name METHYLAMINE, ANHYDROUS
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

1.1 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Saturated vapor density: 0.21270 lb/cu ft at 60 °F (Methylamine, anhydrous), Relative vapor density (air = 1): 1.07, 1.08
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1972.92 mmHg at 60 °F (USCG, 1999), 2.65X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 304, 3.0 atm
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Impurities

Typical commercial specifications., Table: Specifications for Anhydrous Monomethylamine [Table#2184]
Record name Methylamine
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Product Name

Methylamine

Color/Form

Colorless gas [Note: A liquid below 21 degrees F. Shipped as a liquefied compressed gas], Flammable gas at ordinary temperature and pressure. Fuming liquid when cooled in ice and salt mixture.

CAS RN

74-89-5
Record name METHYLAMINE, ANHYDROUS
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Melting Point

-134.5 °F (USCG, 1999), -93.42 °C, -93.4 °C, -93 °C, -136 °F
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Synthesis routes and methods I

Procedure details

N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide (7.5 mg, 0.015 mmol) was dissolved in excess ammonia in methanol (2 M, 2 ml) and stirred at room temperature for 1 hour. The solution was concentrated, and the residue was purified by preparative HPLC and to give mono-methyl amine as a TFA salt. 1H NMR (500 MHz, MeOH) δ ppm 7.69 (s, 2H) 7.68 (s, 1H) 7.31–7.38 (m, 2 H) 7.19–7.25 (m, 2 H) 7.14 (t, J=6.71 Hz, 1 H) 4.49–4.56 (m, 2 H) 3.60–3.64 (m, 1 H) 3.53–3.57 (m, 1 H) 2.77–2.84 (m, 1 H) 2.66–2.74 (m, 1 H) 2.42–2.47 (m, 3 H) 2.16–2.24 (m, 1 H) 2.06 (ddd, J=13.89, 7.93, 5.65 Hz, 1 H); 13C NMR (126 MHz, MeOH) δ ppm 144.34 (s) 143.23 (s) 132.78 (q, JCCF=33.94 Hz) 129.56 (s) 128.83 (s) 128.61 (s) 126.65 (s) 124.90 (q, JCF=271.28 Hz) 122.31 (s) 79.55 (s) 77.00 (s) 72.87 (s) 46.94 (s) 35.46 (s) 33.81 (s); HRMS [ESI, MH+] m/z calcd for C20H22NO2F6 422.1555, found 422.1552.
Name
N-(4-(3,5-bis(trifluoromethyl)benzyloxy)-3-hydroxy-3-phenylbutyl)-2,2,2-trifluoro-N-methylacetamide
Quantity
7.5 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Operating analogously to example 2 using 4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde (21 g, 73.4 mmoles), obtained as described in example 21, in methanol (86 ml), 8.03M methylamine in ethanol (1.92 ml, 15.4 mmoles), acetic acid (0.88 ml, 15.4 mmoles) and nitromethane (4.34 ml, 80.7 mmoles) 20 g of the title product were obtained (yield: 80%).
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Name
4-(5-phenylpentyloxy)-3-methoxy-benzaldehyde
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In an analogous manner to the procedure described by A. Ziering et al. in J. Org. Chem. 22, 1521-1528 (1957) for the preparation of piperidin-4-ones from the corresponding acrylic acid esters by reaction with methylamine or benzylamine, reaction with ethyl acrylate or methyl acrylate, cyclization and finally decarboxylation, starting from ethyl 2-propyl-acrylate and methylamine there was obtained (3RS)-1-methyl-3-propyl-piperidin-4-one as a colourless oil; Rf : 0.38 (SiO2, methylene chloride:methanol=95:5).
[Compound]
Name
piperidin-4-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acrylic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a similar manner to the preparation of 18, compound 26 was obtained from 4′-(2,3-epoxy-propoxy)-4-methoxy-chalcone, 13 (1 g, 3.2 mmol) and methylamine (5.5 mL, 64 mmol) in dry methanol (80 mL). Yield 470 mg (43%); mp 114-115° C.; MS (FAB) 342 (M++1); IR (KBr) 3487, 3344, 1652; 1H NMR (200 MHz, CDCl3) δ 8.01 (d, J=8.6 Hz, 2H), 7.77 (d, J=15.6 Hz, 1H), 7.59 (d, J=8.5 Hz, 2H), 7.41 (d, J=15.6 Hz, 1H), 6.98 (d, J=8.9 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H), 4.07-4.05 (m, 3H), 3.85 (s, 3H), 2.93-2.82 (m, 2H), 2.50 (s, 3H). Analyses calculated for C20H23NO4: C, 70.36; H, 6.79; N, 4.10. Found: C, 70.40; H, 6.72; N, 4.13.
Quantity
80 mL
Type
solvent
Reaction Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The title compound is prepared by alkylation of the (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester with 2,3,4-trifluorobenzyl bromide giving the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester as a white solid (94% of theory) which, thereupon, by treatment with methylamine in ethanol at 50° C. yields the (RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methylamide. Yield: 99% of theory as a white solid; MS: m/e=379 (M+H)+.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(RS)-5-oxo-1-[4-(2,3,4-trifluoro-benzyloxy)-phenyl]-pyrrolidine-3-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine
Reactant of Route 2
Methylamine
Reactant of Route 3
Methylamine
Reactant of Route 4
Methylamine
Reactant of Route 5
Methylamine
Reactant of Route 6
Methylamine

Citations

For This Compound
156,000
Citations
T Itoh - Journal of the Physical Society of Japan, 1956 - journals.jps.jp
The matrix elements of the Hamiltonian of a semiasymmetric internal rotor which have been given by Hecht and Dennison are rederived in a different way and in a form which is also …
Number of citations: 136 journals.jps.jp
J Dunkers, H Ishida - Spectrochimica Acta Part A: Molecular and …, 1995 - Elsevier
The compound N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to model the phenolic resulting from ring opening polymerization of benzoxazine monomers. …
Number of citations: 149 www.sciencedirect.com
SC Mitchell, AQ Zhang - Clinica chimica acta, 2001 - Elsevier
… The present study provides data on the daily urinary excretion of methylamine in a … analysed for their methylamine content. Results: The average daily output of methylamine was 11.00±…
Number of citations: 77 www.sciencedirect.com
N Kaifu, M Morimoto, K Nagane… - … Journal, vol. 191, p …, 1974 - adsabs.harvard.edu
Interstellar methylamine,, has been discovered in its a, 515-505 (73.0 GHz) and 5, 4i4 (86.1 GHz) transitions in Sgr B2 and Ori A, using the 6-m telescope at Mitaka and 1 1-m telescope …
Number of citations: 161 adsabs.harvard.edu
A Tlili, E Blondiaux, X Frogneux, T Cantat - Green Chemistry, 2015 - pubs.rsc.org
CO2 utilization for the production of C1-containing molecules is a desirable route to value-added chemicals. In this perspective, we summarize the recent results devoted to the …
Number of citations: 343 pubs.rsc.org
P Glarborg, CS Andreasen, H Hashemi… - … Journal of Chemical …, 2020 - Wiley Online Library
A detailed chemical kinetic model for oxidation of methylamine has been developed, based on theoretical work and a critical evaluation of data from the literature. The rate coefficients …
Number of citations: 23 onlinelibrary.wiley.com
PG Kusalik, D Bergman, A Laaksonen - The Journal of Chemical …, 2000 - pubs.aip.org
… out on liquid methylamine and on 10 and 30 wt % aqueous solutions of methylamine. The … Time correlation functions for the linear and angular motion of methylamine in the molecular …
Number of citations: 52 pubs.aip.org
C Nájera, J Gil‐Moltó… - Advanced Synthesis & …, 2004 - Wiley Online Library
Di(2‐pyridyl)methylamine‐based palladium dichloride complexes 4 are versatile catalysts for different types of cross‐coupling reactions in water or aqueous solvents under aerobic …
Number of citations: 167 onlinelibrary.wiley.com
JV Michael, WA Noyes - Journal of the American Chemical …, 1963 - ACS Publications
… methylamine. The quantitative results obtainable for dimethylamine and for ethylenimine were … The ratio of peak heights in methylamine, peak 17/peak 31, is 0.0139. Thus, by using this …
Number of citations: 86 pubs.acs.org
B Abay, M Rakap - ACS Sustainable Chemistry & Engineering, 2020 - ACS Publications
Herein, we report the first ever eco-friendly and easy synthesis of carboxymethyl cellulose-stabilized RuCo nanoclusters (Ru 0.57 Co 0.43 @CMC) and their use as highly efficient and …
Number of citations: 18 pubs.acs.org

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